Physicochemical Profiling of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine: Molecular Weight and Thermodynamic Solubility
Physicochemical Profiling of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine: Molecular Weight and Thermodynamic Solubility
Executive Summary
In modern drug discovery and organic synthesis, 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine serves as a highly versatile synthetic building block. It is frequently utilized in the development of novel therapeutics, including proton pump inhibitors and kinase modulators[1][2]. As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a collection of static data points, but as a predictive framework for its behavior in biological and synthetic systems. This whitepaper deconstructs the molecular weight calculations and provides an in-depth analysis of its thermodynamic solubility profile, explaining the structural causality behind its dissolution behavior.
Structural Composition & Molecular Weight Analysis
The physicochemical behavior of a molecule is fundamentally dictated by its structural moieties. The subject compound consists of three primary components:
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6-Chloro-5-methylpyridine core : Contributes significant lipophilicity and π -stacking potential, driving the compound's hydrophobic character.
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Sulfonyl group (-SO₂-) : A strong electron-withdrawing group that acts as a rigid, tetrahedral linker.
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Morpholine ring : A heterocyclic system that typically imparts aqueous solubility. However, its physicochemical properties are fundamentally altered in this molecule due to conjugation.
Molecular Weight Calculation
The empirical formula for 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is C₁₀H₁₃ClN₂O₃S . The exact monoisotopic mass and standard molecular weight (MW) are calculated based on standard atomic weights:
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Carbon (C): 10 × 12.011 = 120.110
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Hydrogen (H): 13 × 1.008 = 13.104
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Chlorine (Cl): 1 × 35.450 = 35.450
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Nitrogen (N): 2 × 14.007 = 28.014
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Oxygen (O): 3 × 15.999 = 47.997
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Sulfur (S): 1 × 32.060 = 32.060
Total Molecular Weight: 276.74 g/mol
Solubility Profile & Thermodynamic Behavior
Understanding the solubility of this compound requires analyzing its ionization potential. In medicinal chemistry, the incorporation of a morpholine ring is a classic strategy to improve aqueous solubility via its basic nitrogen (typical pKa ~8.3). However, in this molecule, the morpholine nitrogen is directly bonded to the highly electron-withdrawing sulfonyl group, forming a sulfonamide (specifically, a sulfonyl morpholine) linkage.
Causality of the pH-Solubility Profile
The sulfonamide linkage delocalizes the lone pair of electrons on the morpholine nitrogen, completely abolishing its basicity ()[3]. Furthermore, the pyridine nitrogen—normally a weak base—is severely deactivated by the inductive electron withdrawal of the adjacent chloro group (-Cl) and the meta-substituted sulfonyl group.
Consequently, the molecule lacks any ionizable centers within the physiological pH range (pH 2.0 to 8.0). Because it cannot form a charged species under physiological conditions, its aqueous solubility is entirely dependent on its intrinsic solubility ( S0 ). The compound exhibits a flat pH-solubility profile , meaning its dissolution rate and maximum thermodynamic solubility will not fluctuate significantly between the acidic environment of the stomach and the neutral pH of the intestines ()[4].
Conversely, it exhibits high solubility in polar aprotic organic solvents (e.g., DMSO, DMF) due to the strong dipole moments of the sulfonyl and morpholine oxygen, making it highly amenable to standard high-throughput screening (HTS) stock preparations.
Experimental Protocol: Miniaturized Shake-Flask Method for Thermodynamic Solubility
To establish a self-validating system for determining the thermodynamic solubility of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine, we employ a miniaturized shake-flask method coupled with HPLC-UV quantification. This protocol ensures that true equilibrium is reached and avoids the false-high readings common in kinetic solvent-evaporation assays ()[5].
Step-by-Step Methodology:
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Solid Dispensing : Dispense 2.0 mg of the crystalline solid compound into a 2.0 mL glass vial.
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Buffer Addition : Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the presence of excess solid to maintain saturated conditions.
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Equilibration (Incubation) : Seal the vial and place it in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 300 rpm for 48 hours. (Scientific Insight: 48 hours is required because the hydrophobic chloropyridine core can cause slow wetting and delayed equilibrium).
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Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37 °C to separate the undissolved solid (pellet) from the saturated solution (supernatant).
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Supernatant Extraction & Dilution : Carefully aspirate 100 µL of the supernatant without disturbing the pellet. Dilute immediately with 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling to room temperature.
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Quantification : Inject the diluted sample into an HPLC-UV system (Detection at λmax ~260 nm). Calculate the concentration against a pre-established calibration curve prepared in DMSO/Buffer co-solvents.
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Solid-State Verification : Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or hydrate formation occurred during the 48-hour incubation.
Data Presentation
Table 1: Physicochemical Properties Summary
| Parameter | Value / Description |
| Chemical Name | 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S |
| Molecular Weight | 276.74 g/mol |
| Exact Mass | 276.0335 Da |
| Ionization (pKa) | Non-ionizable at physiological pH (2.0 - 8.0) |
Table 2: Estimated Solubility Profile across Solvents
| Solvent System | Temperature | Estimated Solubility Range | Solvation Mechanism |
| Aqueous Buffer (pH 2.0 - 8.0) | 37 °C | < 50 µg/mL (Poor) | Limited by high lipophilicity and lack of ionization. |
| Dimethyl Sulfoxide (DMSO) | 25 °C | > 50 mg/mL (Excellent) | Strong dipole-dipole interactions with the sulfonyl group. |
| Dichloromethane (DCM) | 25 °C | > 20 mg/mL (Good) | Favorable dispersion forces with the chloropyridine core. |
| Methanol (MeOH) | 25 °C | 5 - 10 mg/mL (Moderate) | Hydrogen bond acceptance by morpholine oxygen. |
Mandatory Visualization: Thermodynamic Solubility Workflow
Thermodynamic solubility workflow for sulfonamide derivatives.
References
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Title: Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Source: Journal of Medicinal Chemistry, 2009. URL: [Link]
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Title: Solubility Challenge Revisited after Ten Years, with Multilab Shake-Flask Data, Using Tight and Loose Test Sets Source: Journal of Chemical Information and Modeling, 2019. URL: [Link]
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Title: Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery Source: Journal of Pharmaceutical Sciences, 2007. URL: [Link]
Sources
- 1. US10308605B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 2. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
